molecular formula C12H11ClFNO3S B2659826 2-chloro-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-fluorophenyl)acetamide CAS No. 928001-95-0

2-chloro-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-fluorophenyl)acetamide

Cat. No.: B2659826
CAS No.: 928001-95-0
M. Wt: 303.73
InChI Key: WTGCGIBZJUIOAK-UHFFFAOYSA-N
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Description

This product is the chemical compound 2-chloro-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-fluorophenyl)acetamide, a high-purity organic small molecule supplied for research applications. The compound has a molecular formula of C12H11ClFNO3S and a molecular weight of 303.74 g/mol . It is characterized by a unique structure featuring a 2,3-dihydro-1,1-dioxothiophene (sulfolene) ring system and a 4-fluorophenyl group linked by a chloroacetamide bridge . As a building block in medicinal chemistry, this acetamide derivative serves as a versatile intermediate for the synthesis of more complex molecules. Its structural motifs, including the sulfone group and the reactive chloroacetamide, make it a valuable scaffold for exploring structure-activity relationships in drug discovery projects. Researchers can utilize this compound in the development of potential inhibitors and for probing biological mechanisms. This product is intended for use in laboratory research only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-chloro-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClFNO3S/c13-7-12(16)15(10-3-1-9(14)2-4-10)11-5-6-19(17,18)8-11/h1-6,11H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTGCGIBZJUIOAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CS1(=O)=O)N(C2=CC=C(C=C2)F)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-fluorophenyl)acetamide typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is usually introduced via a nucleophilic aromatic substitution reaction, where a fluorine-containing aromatic compound reacts with a suitable nucleophile.

    Chloroacetamide Formation: The final step involves the reaction of the intermediate compound with chloroacetyl chloride in the presence of a base such as triethylamine to form the chloroacetamide moiety.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups, such as reducing the chloroacetamide to an amine.

    Substitution: The chloro group in the acetamide moiety can be substituted with other nucleophiles, such as amines or thiols, to create derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution of the chloro group can produce various amide derivatives.

Scientific Research Applications

2-chloro-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-fluorophenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research, but it is believed to interfere with cellular processes critical for the survival and proliferation of certain pathogens or cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The target compound shares the 2-chloroacetamide backbone with several herbicides and bioactive molecules. Key analogs and their distinctions are summarized below:

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Properties
Target Compound C₁₂H₁₂ClNO₃S 285.75 4-Fluorophenyl, 1,1-dioxothiophen-3-yl Suspected herbicide (structural analogy)
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) C₁₄H₂₀ClNO₂ 269.76 2,6-Diethylphenyl, methoxymethyl Herbicide (soil-applied)
Metolachlor (2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide) C₁₅H₂₂ClNO₂ 283.79 2-Ethyl-6-methylphenyl, 2-methoxy-1-methylethyl Pre-emergent herbicide
3-Methylphenyl Analog (2-chloro-N-(1,1-dioxothiophen-3-yl)-N-(3-methylphenyl)acetamide) C₁₃H₁₄ClNO₃S 299.77 3-Methylphenyl, 1,1-dioxothiophen-3-yl Research chemical (no reported uses)
N-(4-Bromophenyl)Acetamide C₈H₈BrNO 214.06 4-Bromophenyl Model compound for crystallography
Key Observations:

Substituent Effects: The 4-fluorophenyl group in the target compound enhances electronegativity and metabolic stability compared to alkyl-substituted analogs like alachlor .

Molecular Weight and Solubility :

  • The target compound (285.75 g/mol) is lighter than metolachlor (283.79 g/mol) but heavier than alachlor (269.76 g/mol). Its XLogP3 (estimated ~1.7, similar to the 3-methylphenyl analog ) suggests moderate hydrophobicity, balancing soil adsorption and water solubility.

Biological Activity :

  • Alachlor and metolachlor inhibit very-long-chain fatty acid synthesis in weeds, a mechanism likely shared by the target compound due to structural homology .
  • The sulfone group may alter detoxification pathways, reducing susceptibility to glutathione-S-transferase-mediated resistance .

Environmental and Metabolic Considerations

  • Transformation Products (TPs) : S-Metolachlor TPs with hydroxyl or methyl groups show reduced toxicity compared to parent compounds . The target compound’s fluorine and sulfone groups may yield distinct TPs, necessitating environmental monitoring.
  • Persistence : Sulfone-containing compounds generally exhibit longer half-lives in aerobic soils compared to ethers (e.g., methoxy in alachlor) due to resistance to oxidative degradation .

Biological Activity

2-Chloro-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-fluorophenyl)acetamide is a compound that has garnered attention for its potential biological activities. The compound features a thiophene ring, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H11ClFNO3S
  • Molecular Weight : 303.74 g/mol
  • CAS Number : 928001-95-0

The biological activity of 2-chloro-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-fluorophenyl)acetamide is primarily attributed to its interaction with various biological targets. Notably, it has been studied for its effects on cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.

Docking Studies

Molecular docking studies have shown that this compound can effectively bind to COX-1 and COX-2 enzymes. For example, a study indicated that similar derivatives exhibited significant binding affinities with COX enzymes, suggesting potential analgesic properties .

Analgesic Activity

Research has demonstrated that derivatives of acetamide compounds possess notable analgesic properties. In vivo studies using hot plate models have shown that these compounds can significantly reduce pain responses compared to standard analgesics like diclofenac sodium .

Antimicrobial Activity

Compounds with similar structures have also been evaluated for their antimicrobial properties. Studies indicate that acetamide derivatives can exhibit both antibacterial and antifungal activities, making them candidates for further exploration in treating infections .

Anticancer Potential

Emerging research suggests that thiophene-containing compounds may possess anticancer properties. Preliminary studies have indicated cytotoxic effects against various cancer cell lines, although further investigation is needed to elucidate the underlying mechanisms and efficacy in clinical settings.

Case Studies

StudyFindings
Analgesic Evaluation The compound showed significant analgesic activity in animal models compared to control groups .
Antimicrobial Testing Exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Cytotoxicity Assays Demonstrated selective cytotoxicity against cancer cell lines in vitro.

Q & A

Q. What synthetic methodologies are optimal for preparing 2-chloro-N-(1,1-dioxo-2,3-dihydro-1λ⁶-thiophen-3-yl)-N-(4-fluorophenyl)acetamide?

  • Methodological Answer : The synthesis involves sequential amide bond formation. First, react 1,1-dioxo-2,3-dihydrothiophen-3-amine with chloroacetyl chloride under Schotten-Baumann conditions (aqueous NaOH, 0–5°C) to form the intermediate. Next, introduce the 4-fluorophenyl group via nucleophilic substitution using 4-fluoroaniline in the presence of a base like K₂CO₃ in anhydrous DMF. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields the target compound. Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity of this compound?

  • Methodological Answer :
  • ¹H NMR : Key signals include:
  • δ 7.2–7.5 ppm (aromatic protons from 4-fluorophenyl).
  • δ 4.2–4.5 ppm (CH₂ adjacent to the sulfone group in the thiophene ring).
  • δ 3.8–4.0 ppm (Cl-CH₂-CO).
  • IR : Stretching vibrations at ~1680 cm⁻¹ (amide C=O), ~1340 cm⁻¹ (S=O in sulfone), and ~680 cm⁻¹ (C-F).
    Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion [M+H]⁺ .

Advanced Research Questions

Q. What are the structure-activity relationship (SAR) implications of the sulfone and fluorophenyl moieties in biological assays?

  • Methodological Answer : The sulfone group enhances electrophilicity, potentially improving target binding (e.g., kinase inhibition). The 4-fluorophenyl moiety contributes to lipophilicity and π-π stacking with aromatic residues in enzyme active sites. To test SAR:
  • Synthesize analogs replacing sulfone with sulfide or fluorophenyl with chlorophenyl.
  • Evaluate inhibitory activity against kinases (e.g., ATM/ATR) using fluorescence polarization assays .

Q. How does the compound’s environmental persistence correlate with its sulfone and acetamide functional groups?

  • Methodological Answer : The sulfone group increases resistance to hydrolysis, while the acetamide moiety may undergo microbial degradation. Conduct soil/water degradation studies:
  • Hydrolysis : Monitor at pH 4, 7, 9 (25°C) via LC-MS.
  • Photolysis : Expose to UV light (λ = 254 nm) and quantify degradation products (e.g., oxanilic acid derivatives) .

Q. What computational strategies predict the compound’s reactivity in nucleophilic environments?

  • Methodological Answer : Use density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to calculate:
  • Electron density maps (identify electrophilic centers).
  • Fukui indices for nucleophilic attack.
    Compare with experimental kinetic data from SN2 reactions with thiols .

Contradictions and Resolutions

  • Synthetic Yield Variability : reports 2–5% yields for analogous compounds due to steric hindrance, while achieves higher yields (15–20%) via optimized C-amidoalkylation. Resolution: Use bulky base (e.g., DBU) to mitigate side reactions .

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